
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Overview
Description
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS: 117052-18-3) is a chlorinated aromatic ethanol derivative with the molecular formula C₁₀H₁₃ClO₃ and a molecular weight of 216.66 g/mol. Key physical properties include a density of 1.2 g/cm³, a boiling point of 315.6°C, and a flash point of 144.6°C . This compound features a 5-chloro-substituted phenyl ring with methoxy groups at the 2- and 3-positions, coupled with an ethanol functional group. It is utilized in pharmaceutical research, particularly as a synthetic intermediate or reference standard, and is supplied by specialized manufacturers such as Hubei Guoyun Furui Technology Co., Ltd. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol typically involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-chloro-2,3-dimethoxybenzaldehyde or 5-chloro-2,3-dimethoxybenzoic acid.
Reduction: 1-(5-chloro-2,3-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS No. 117052-18-3) is a chemical with diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various applications, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Antidepressant Activity: Research has indicated that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant properties for this compound. Studies have shown that modifications in the aromatic ring can enhance binding affinity to serotonin receptors .
- Anticancer Properties: The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .
Neuropharmacology
The compound's interaction with neurotransmitter systems is of particular interest:
- Serotonin Receptor Modulation: As a potential modulator of the 5-HT6 receptor, this compound could influence cognitive functions and appetite regulation. This receptor is implicated in various neurological disorders, including schizophrenia and obesity .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules: It is used in the synthesis of more complex pharmaceutical agents by acting as a precursor in various chemical reactions, including those leading to piperazine derivatives known for their wide range of biological activities.
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University explored the antidepressant effects of structurally similar compounds to this compound. The findings suggested that compounds with similar methoxy substitutions exhibited significant serotonin reuptake inhibition, leading to improved mood in animal models .
Case Study 2: Anticancer Evaluation
In vitro tests on human breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The study concluded that further structural modifications could enhance its efficacy as an anticancer agent .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorinated Dimethoxyphenyl Derivatives
The structural analogs of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol differ primarily in substituent positions or functional groups. Key examples include:
Key Observations :
- Functional Groups: The ethanol group in the target compound enhances hydrophilicity compared to ketone-containing analogs, influencing solubility and reactivity .
Functional Group Variations
Ethanol vs. Urea Derivatives
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (PNU-120596): Molecular Formula: C₁₃H₁₄ClN₃O₄ Features: Urea linkage instead of ethanol; 2,4-dimethoxy substitution. Bioactivity: Acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), demonstrating the pharmacological significance of dimethoxyphenyl scaffolds .
Epoxypropane Derivatives
- 1-(5-Chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane: Molecular Formula: C₁₅H₁₀Cl₂O₃ Synthesis: Prepared via NaOH/H₂O₂-mediated epoxidation of chalcone precursors .
Pharmacological Activity
- PNU-120596 : Exhibits 100-fold potentiation of α7 nAChR currents, highlighting the impact of urea functionalization on receptor binding .
Biological Activity
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H13ClO3
- Molecular Weight : 232.66 g/mol
- CAS Number : 117052-18-3
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Agonist Activity : The compound acts as an agonist to specific receptors, influencing metabolic and reproductive behaviors. This interaction may modulate signaling pathways related to appetite regulation and energy homeostasis.
- Enzyme Interaction : It has been shown to interact with enzymes involved in inflammatory responses, potentially inhibiting pathways such as the prostaglandin E2 and inducible nitric oxide synthase pathways.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Potential Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties through apoptosis induction in cancer cell lines, although further research is needed to confirm these effects .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it may have favorable absorption characteristics due to its phenolic structure. Factors affecting its bioavailability include pH levels and temperature conditions during administration .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including epoxidation or reduction of precursor chalcones. For example, analogous compounds are synthesized by stirring chalcone derivatives in ethanol with NaOH and hydrogen peroxide, followed by recrystallization . Key factors affecting yield include:
- Solvent polarity : Polar solvents like ethanol enhance intermediate solubility .
- Catalyst/base selection : NaOH is effective for deprotonation and reaction initiation .
- Temperature : Optimal yields are achieved at 90°C for intermediates .
- Stirring time : Extended stirring (2+ hours) ensures complete reaction .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, chloro, methoxy) via characteristic peaks (e.g., 3253 cm⁻¹ for O-H stretch) .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., monoclinic crystal system, space group I2/a) .
- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- HPLC : Monitors purity, with methanol/water mobile phases for polar derivatives .
Advanced Research Questions
Q. How can conflicting crystallographic or spectroscopic data for this compound be resolved?
Methodological Answer:
- Multi-technique validation : Cross-validate IR, NMR, and X-ray data. For example, hydrogen bonding observed in X-ray (e.g., O-H···O interactions) should align with IR O-H stretches .
- SHELX refinement : Use SHELXL for high-resolution crystallographic refinement to resolve atomic displacement parameter (ADP) discrepancies .
- DFT calculations : Predict vibrational frequencies or NMR chemical shifts to reconcile experimental data .
Q. What structural modifications enhance the compound's bioactivity, and how are SAR studies designed?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to assess antibacterial potency .
- Epoxide ring opening : Replace the ethoxy group with amino or thiol groups to study cytotoxicity .
- In silico modeling : Use docking simulations (e.g., AutoDock) to predict binding affinity against target enzymes .
Q. How does the crystal structure inform stability and reactivity under storage conditions?
Methodological Answer:
- Hydrogen-bonding analysis : Strong O-H···O networks (e.g., 2.75 Å) improve thermal stability .
- Hygroscopicity testing : Monitor crystal degradation at 40–80% humidity; ethanol recrystallization reduces water absorption .
- TGA/DSC : Assess decomposition temperatures (e.g., >200°C for anhydrous forms) .
Q. What strategies mitigate environmental risks during disposal or lab-scale synthesis?
Methodological Answer:
- Biodegradability assays : Use OECD 301F test to measure microbial degradation rates .
- Waste solvent recycling : Ethanol from recrystallization can be distilled and reused .
- Ecotoxicology screening : Daphnia magna assays evaluate acute toxicity (LC₅₀ > 10 mg/L recommended) .
Properties
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSVUDBJHGMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555788 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117052-18-3 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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